
Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a glycine moiety linked to a pyrazolo-triazole ring system, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo-triazole core, followed by the introduction of the glycine moiety. Common reagents used in these reactions include hydrazines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.
科学的研究の応用
Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, methyl ester
- Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, propyl ester
Uniqueness
Glycine, N-((6-methyl-4-phenylpyrazolo(3,4-d)-1,2,3-triazol-3(4H)-yl)carbonyl)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
146495-61-6 |
|---|---|
分子式 |
C15H16N6O3 |
分子量 |
328.33 g/mol |
IUPAC名 |
ethyl 2-[(6-methyl-4-phenylpyrazolo[3,4-d]triazole-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H16N6O3/c1-3-24-12(22)9-16-15(23)21-14-13(17-19-21)10(2)18-20(14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,23) |
InChIキー |
IQUBUTALJYRNRY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)N1C2=C(C(=NN2C3=CC=CC=C3)C)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


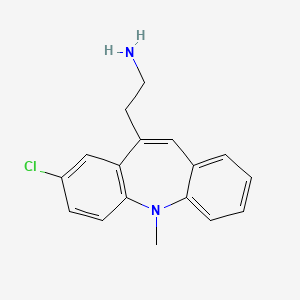



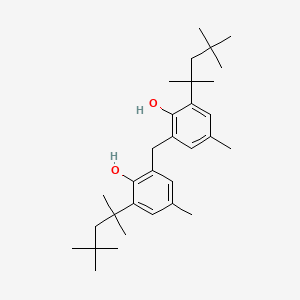


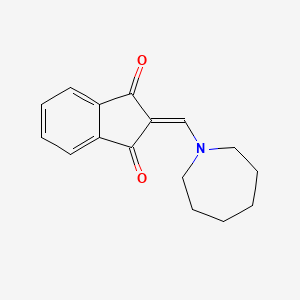
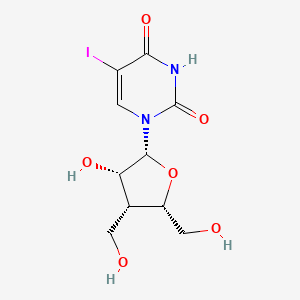

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
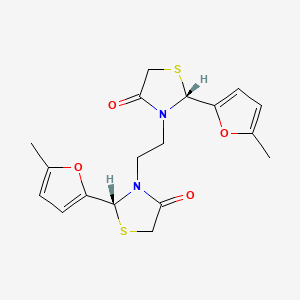
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
